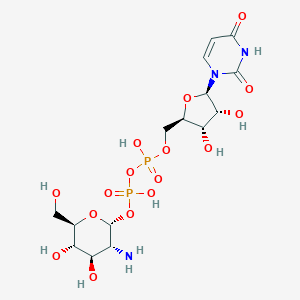
Udp-glucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-alpha-D-glucosamine is a UDP-amino sugar having alpha-D-glucosamine as the amino-sugar component. It is a conjugate acid of an UDP-alpha-D-glucosamine(1-).
Applications De Recherche Scientifique
Biochemical Pathways
UDP-glucosamine serves as a substrate in the biosynthesis of glycosaminoglycans, which are essential components of the extracellular matrix. It plays a crucial role in the formation of hyaluronan, chondroitin sulfate, and heparan sulfate. These glycosaminoglycans are vital for cellular functions such as proliferation, migration, and adhesion.
Key Pathways Involving this compound:
- Glycosylation Reactions : this compound is utilized in glycosylation processes, where it acts as a sugar donor for the synthesis of glycoconjugates.
- Cell Wall Synthesis in Bacteria : this compound is a precursor for peptidoglycan synthesis in bacterial cell walls, making it essential for bacterial growth and survival .
Medical Research Applications
This compound has been extensively studied for its implications in various diseases and therapeutic interventions.
A. Role in Osteoarthritis
Research indicates that glucosamine sulfate, which increases intracellular levels of this compound, may have protective effects on cartilage. Clinical studies have shown that glucosamine supplementation can lead to increased levels of UDP-hexosamines and improve joint health .
B. Cancer Research
This compound is implicated in cancer biology through its role in O-GlcNAcylation, a post-translational modification that affects protein function and stability. Increased O-GlcNAcylation has been associated with enhanced tumor progression and metastasis .
Metabolic Engineering
In metabolic engineering, this compound is used to enhance the production of valuable oligosaccharides and polysaccharides. By manipulating metabolic pathways in microorganisms such as Lactobacillus casei, researchers have successfully increased the intracellular levels of this compound to facilitate the biosynthesis of complex carbohydrates .
Case Study 1: Hyaluronan Synthesis Regulation
A study demonstrated that this compound induces the synthesis of hyaluronan through O-GlcNAcylation of hyaluronan synthase 2. This regulation is crucial for maintaining extracellular matrix integrity and has implications in vascular diseases and cancer .
Case Study 2: Glucosamine Supplementation Effects
Clinical trials have shown that glucosamine supplementation leads to increased levels of this compound in human subjects, correlating with improved joint function and reduced pain in osteoarthritis patients .
Data Summary Table
| Application Area | Description | Key Findings/Implications |
|---|---|---|
| Biochemical Pathways | Substrate for glycosaminoglycan synthesis | Essential for ECM integrity |
| Medical Research (Osteoarthritis) | Protective effects on cartilage through glucosamine supplementation | Improved joint health noted in clinical trials |
| Cancer Research | Involvement in O-GlcNAcylation affecting tumor progression | Increased O-GlcNAcylation linked to enhanced metastasis |
| Metabolic Engineering | Enhanced production of oligosaccharides via microbial metabolic pathways | Increased intracellular levels facilitate biosynthesis |
Propriétés
Numéro CAS |
17479-04-8 |
|---|---|
Formule moléculaire |
C15H25N3O16P2 |
Poids moléculaire |
565.32 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1 |
Clé InChI |
CYKLRRKFBPBYEI-NQQHDEILSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Synonymes |
UDP-GlcN UDP-glucosamine UDP-glucosamine, (beta)-isomer uridine 5'-diphosphate glucosamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















